molecular formula C18H20N4O3 B2910701 1-(4-(Quinolin-8-yloxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034316-76-0

1-(4-(Quinolin-8-yloxy)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2910701
CAS No.: 2034316-76-0
M. Wt: 340.383
InChI Key: WQRFTTLLNHCJQJ-UHFFFAOYSA-N
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Description

1-(4-(Quinolin-8-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a quinoline moiety linked to a piperidine ring, which is further connected to an imidazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Quinolin-8-yloxy)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

The piperidine ring can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with a piperidine derivative under basic conditions. The final step involves the formation of the imidazolidinone ring, which can be achieved through a cyclization reaction using urea or a similar reagent under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Quinolin-8-yloxy)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinolinone derivatives, hydroxyl derivatives, and various substituted piperidine derivatives .

Scientific Research Applications

1-(4-(Quinolin-8-yloxy)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Quinolin-8-yloxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication process. The piperidine ring can interact with various receptors in the nervous system, potentially modulating their activity. The imidazolidinone ring can form hydrogen bonds with enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Quinolin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one: Similar structure but with a different position of the quinoline moiety.

    1-(4-(Quinolin-8-yloxy)piperidine-1-carbonyl)pyrazolidin-2-one: Similar structure but with a pyrazolidinone ring instead of an imidazolidinone ring.

Uniqueness

1-(4-(Quinolin-8-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is unique due to the specific positioning of the quinoline moiety, which can significantly affect its biological activity and chemical reactivity. The combination of the quinoline, piperidine, and imidazolidinone rings provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

1-(4-quinolin-8-yloxypiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17-20-9-12-22(17)18(24)21-10-6-14(7-11-21)25-15-5-1-3-13-4-2-8-19-16(13)15/h1-5,8,14H,6-7,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRFTTLLNHCJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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